molecular formula C12H10ClN5O2S2 B1661560 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 921061-08-7

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B1661560
CAS RN: 921061-08-7
M. Wt: 355.8
InChI Key: WOTYQQKENCEDEM-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide works by inhibiting the activity of an enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By blocking PDE10A, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This leads to enhanced neurotransmitter activity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has a good safety profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide in lab experiments is its high potency and selectivity for PDE10A. This makes it a useful tool for studying the role of PDE10A in neurotransmitter signaling and cognitive function. One limitation of using N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide. One area of interest is the potential use of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide. Finally, further studies are needed to fully understand the mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide and its effects on neurotransmitter signaling and cognitive function.
Conclusion:
In conclusion, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a novel compound that has shown promise as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Its high potency and selectivity for PDE10A make it a useful tool for studying the role of PDE10A in neurotransmitter signaling and cognitive function. Further research is needed to fully understand the potential of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide and its future applications in the field of neuroscience.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has also been found to enhance the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2S2/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)8-14-22(19,20)12-2-1-7-21-12/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYQQKENCEDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153744
Record name N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

CAS RN

921061-08-7
Record name N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921061-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Reactant of Route 2
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Reactant of Route 3
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Reactant of Route 4
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Reactant of Route 5
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N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Reactant of Route 6
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

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